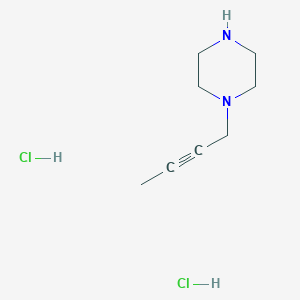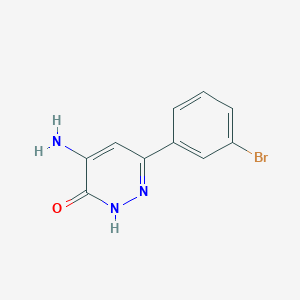![molecular formula C11H22N2 B1473578 1-(叔丁基)-5-甲基八氢吡咯并[3,4-c]吡咯 CAS No. 2097978-17-9](/img/structure/B1473578.png)
1-(叔丁基)-5-甲基八氢吡咯并[3,4-c]吡咯
描述
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在吲哚衍生物合成中的应用
吲哚衍生物在天然产物和药物中具有重要意义。 它们在细胞生物学中发挥着至关重要的作用,被用作生物活性化合物,用于治疗癌细胞、微生物以及人体各种疾病 。化合物“1-(叔丁基)-5-甲基八氢吡咯并[3,4-c]吡咯”有可能用于合成这些吲哚衍生物。
在吡咯类疗法中的应用
吡咯亚基在治疗活性化合物中具有多种应用,包括杀真菌剂、抗生素、抗炎药、降胆固醇药、抗肿瘤剂等等 。鉴于其吡咯结构,“1-(叔丁基)-5-甲基八氢吡咯并[3,4-c]吡咯”有可能用于开发这些治疗方法。
在有机催化不对称转化中的应用
在有机化学领域,吡咯酮衍生物已用于有机催化的不对称转化 。鉴于其结构,“1-(叔丁基)-5-甲基八氢吡咯并[3,4-c]吡咯”有可能用于类似的应用。
在二氢吡喃构建中的应用
据报道,化合物“1-(叔丁基)-5-甲基八氢吡咯并[3,4-c]吡咯”已用于二氢吡喃的构建 。这表明其在复杂有机分子合成中的潜在应用。
作用机制
Target of Action
It is known that indole derivatives, which share a similar structure with pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, pyrrole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological pathways . For instance, they can influence oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceasome, and DNA repair .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions involves the binding of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival. Furthermore, 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to the active site of cytochrome P450 enzymes, leading to inhibition of their catalytic activity. Additionally, 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can activate transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), resulting in changes in gene expression that regulate immune responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects. At high doses, 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can induce toxic effects, including liver damage and alterations in blood chemistry. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in biological activity up to a certain concentration, beyond which toxic effects become apparent .
Metabolic Pathways
1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of conjugates that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolic pathways .
Transport and Distribution
The transport and distribution of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can bind to 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole, influencing its distribution and localization within tissues .
Subcellular Localization
The subcellular localization of 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is an important determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications play a crucial role in directing 1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole to these compartments, thereby influencing its biological activity .
属性
IUPAC Name |
3-tert-butyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-11(2,3)10-9-7-13(4)6-8(9)5-12-10/h8-10,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABNGNWKVASBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2CN(CC2CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


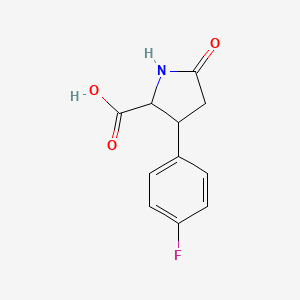
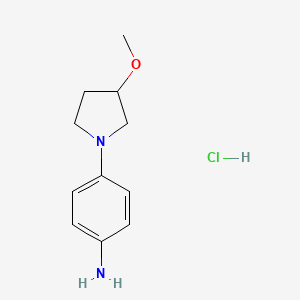
![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)
![[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid](/img/structure/B1473498.png)
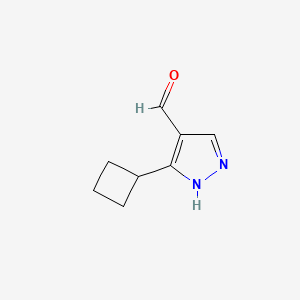
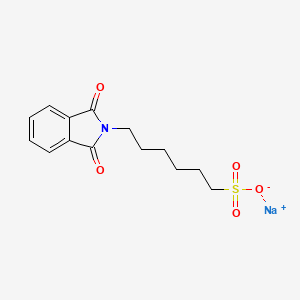


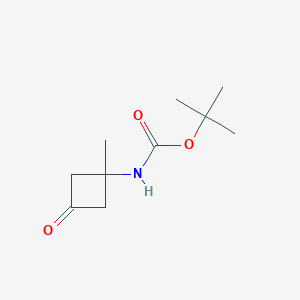
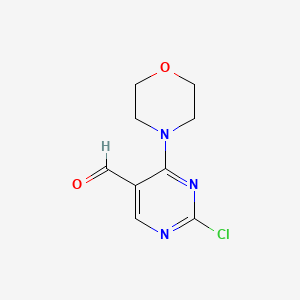
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl](/img/structure/B1473509.png)
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)
